An In-Depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)piperidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the core basic properties of 2-(4-Methoxyphenyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of countless pharmaceuticals, and the specific substitution with a 4-methoxyphenyl group at the 2-position imparts distinct physicochemical and pharmacological characteristics.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, fundamental properties, and potential applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Physicochemical Profile
The hydrochloride salt form of 2-(4-Methoxyphenyl)piperidine is typically utilized in research settings to enhance stability, crystallinity, and aqueous solubility, which are critical parameters for handling and formulation.[2]
Core Identification and Properties
A summary of the key physicochemical properties is presented in Table 1. These values are fundamental for designing experimental protocols, from dissolution for in vitro assays to planning purification strategies.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-methoxyphenyl)piperidine hydrochloride | N/A |
| Synonyms | 2-(p-Methoxyphenyl)piperidine HCl | N/A |
| CAS Number | 859297-83-9 | [3] |
| Molecular Formula | C₁₂H₁₈ClNO | [3] |
| Molecular Weight | 227.73 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Predicted pKa | ~9.0 - 10.5 | N/A |
| Predicted XlogP | 2.1 | [6][7] |
| Solubility | Soluble in water and ethanol | [5] |
| Storage | 0-8 °C, desiccated | [8] |
Note: Predicted pKa is an estimation based on the piperidine moiety, which typically has a pKa in the range of 10-11, slightly reduced by the aryl substitution. Experimental determination is recommended for precise applications.
Synthesis and Quality Control Workflow
The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry, with several established strategies.[9] A common and effective approach involves the catalytic reduction of a corresponding 2-(4-methoxyphenyl)pyridine precursor.
Representative Synthetic Pathway: Catalytic Hydrogenation
This pathway is often chosen for its high yield and stereochemical control possibilities. The causality for selecting catalytic hydrogenation lies in its efficiency and the commercial availability of substituted pyridine starting materials.
Workflow Diagram: Synthesis of 2-(4-Methoxyphenyl)piperidine HCl
Caption: A representative two-stage synthesis of the target compound.
Step-by-Step Protocol:
-
Reduction: To a solution of 2-(4-methoxyphenyl)pyridine in a suitable solvent (e.g., ethanol), add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Place the mixture in a high-pressure hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Monitoring: Heat the reaction to 50-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, carefully vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)piperidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.
-
Isolation (Hydrochloride): The hydrochloride salt will typically precipitate. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product.[10]
Quality Control & Characterization
A self-validating quality control system is essential to confirm the identity, purity, and integrity of the synthesized compound. This involves a multi-pronged analytical approach.
Caption: A conceptual model of the compound interacting with a target.
Handling, Storage, and Safety
Safety Precautions
As with any laboratory chemical, appropriate personal protective equipment (PPE) should be used.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11][12]* Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling. [13][14]* Personal Protective Equipment: Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. [13][14]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor immediately. [14][15]
Storage and Stability
-
Storage Conditions: For long-term stability, the compound should be stored at 0-8 °C, protected from light and moisture. [8]Keeping the container tightly sealed in a desiccator is recommended.
-
Chemical Stability: The hydrochloride salt is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents and strong bases, which could neutralize the salt and liberate the more reactive free base. [5][13]
Conclusion
2-(4-Methoxyphenyl)piperidine hydrochloride is a valuable chemical entity with well-defined basic properties. Its straightforward synthesis, moderate lipophilicity, and structural similarity to known neuropharmacological agents make it a compelling building block for drug discovery programs, particularly those targeting CNS disorders. This guide has provided a framework for its synthesis, characterization, and handling, grounded in established scientific principles and methodologies to support further research and development efforts.
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